REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6](F)[C:5](F)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C([O-])([O-])=O.[K+].[K+].OC(C(F)(F)F)=O.FC1C=C(CN)C=[N:31]C=1>C1COCC1.CCOC(C)=O>[N+:10]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:31])([O-:12])=[O:11] |f:1.2.3,4.5|
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Name
|
|
Quantity
|
2.864 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.236 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
(5-fluoropyridin-3yl)methanamine TFA salt
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
OC(=O)C(F)(F)F.FC=1C=C(C=NC1)CN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |